Product packaging for 1-Propene, 3-[(2-methoxyethoxy)methoxy]-(Cat. No.:CAS No. 77120-79-7)

1-Propene, 3-[(2-methoxyethoxy)methoxy]-

Cat. No.: B14016938
CAS No.: 77120-79-7
M. Wt: 146.18 g/mol
InChI Key: VGGFCBPPHZXYPD-UHFFFAOYSA-N
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Description

The 2-Methoxyethoxymethyl (MEM) Ether as a Versatile Alcohol Protecting Group

Among the various protecting groups for alcohols, the 2-Methoxyethoxymethyl (MEM) ether stands out as a versatile and widely used option. total-synthesis.com Introduced by E.J. Corey in 1976, the MEM group belongs to the acetal (B89532) class of protecting groups, which are significantly less reactive than the free alcohols they mask. total-synthesis.com It is closely related to the simpler methoxymethyl (MOM) ether but offers advantages in terms of ease of installation and removal. wikipedia.org

The MEM group is typically introduced by treating an alcohol with 2-methoxyethoxymethyl chloride (MEM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a solvent like dichloromethane. total-synthesis.comwikipedia.org This reaction converts the hydroxyl group into a stable MEM ether. total-synthesis.com

One of the key features of the MEM group is its stability under a wide range of reaction conditions, including exposure to strong bases, organometallic reagents, reductants, and various oxidants. total-synthesis.com However, its most significant attribute is its selective cleavage. The MEM ether can be removed under acidic conditions, using both Brønsted and Lewis acids. wikipedia.orgwikipedia.org The presence of the additional ether oxygen atom in the MEM group allows for selective deprotection with certain Lewis acids, a feature that distinguishes it from other similar protecting groups. total-synthesis.com

Table 1: Conditions for MEM Protection and Deprotection of Alcohols
TransformationReagents and ConditionsReference
Protection Alcohol, 2-methoxyethoxymethyl chloride (MEM-Cl), N,N-diisopropylethylamine (DIPEA), Dichloromethane (CH₂Cl₂), Room Temperature total-synthesis.comwikipedia.org
Deprotection Various Lewis acids (e.g., ZnBr₂, MgBr₂, TiCl₄) or strong protic acids (e.g., HCl, TFA) total-synthesis.comwikipedia.orgwikipedia.org

Importance of Allylic Systems as Synthetic Scaffolds in Complex Molecule Construction

An allylic system is a structural motif consisting of a double bond adjacent to an sp³-hybridized carbon atom. fiveable.me The positions next to the carbon-carbon double bond are known as "allylic positions" and exhibit enhanced reactivity compared to simple alkanes due to the proximity of the π system. ucalgary.ca This unique reactivity makes allylic compounds, such as allyl alcohols, exceptionally versatile building blocks in synthetic chemistry. acs.org

The stability and reactivity of allylic systems are governed by the delocalization of electrons through resonance. fiveable.me Allylic carbocations, radicals, and anions are all stabilized because the charge or unpaired electron is spread across the three-carbon framework. ucalgary.cayoutube.com This resonance stabilization means that allylic intermediates are formed more readily than their non-allylic counterparts, facilitating a variety of chemical reactions. ucalgary.cayoutube.com For example, the enhanced stability of the allylic carbocation makes allylic halides much more reactive in Sₙ1 substitution reactions than simple alkyl halides. youtube.com

The ability to functionalize allylic C-H bonds directly is a powerful strategy for increasing molecular complexity. acs.orgrsc.org Modern synthetic methods, often employing transition metal catalysis, allow for the selective transformation of these C-H bonds into new C-C or C-heteroatom bonds, providing streamlined access to complex molecular architectures. acs.orgrsc.org This capacity for diverse transformations makes allylic systems indispensable scaffolds in the construction of natural products and other high-value organic compounds. fiveable.meacs.org

Research Scope and Contemporary Relevance of 1-Propene, 3-[(2-methoxyethoxy)methoxy]-

The compound 1-Propene, 3-[(2-methoxyethoxy)methoxy]-, also known as MEM-protected allyl alcohol, is a synthetic intermediate that strategically combines the features of a stable protecting group with a versatile functional handle. Its structure contains both the MEM ether and the allylic alkene system, making it a valuable reagent for the controlled, stepwise construction of organic molecules.

The contemporary relevance of this compound lies in its application as a bifunctional building block. The allylic double bond can undergo a wide array of transformations, such as epoxidation, dihydroxylation, metathesis, or allylic substitution, to build up a carbon skeleton. Throughout these transformations, the hydroxyl group remains masked by the robust MEM protecting group. Once the desired modifications at the allylic position are complete, the MEM group can be selectively removed to unveil the primary alcohol, which can then participate in further reactions like oxidation, esterification, or etherification. This orthogonal reactivity allows for precise control over complex synthetic sequences.

Table 2: Physicochemical Properties of 1-Propene, 3-[(2-methoxyethoxy)methoxy]-
PropertyValueReference
Molecular Formula C₈H₁₆O₃ angenechemical.com
Molecular Weight 160.21 g/mol angenechemical.com
Synonyms 3-[(2-Methoxyethoxy)methoxy]prop-1-ene, MEM-allyl ether cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B14016938 1-Propene, 3-[(2-methoxyethoxy)methoxy]- CAS No. 77120-79-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77120-79-7

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

3-(2-methoxyethoxymethoxy)prop-1-ene

InChI

InChI=1S/C7H14O3/c1-3-4-9-7-10-6-5-8-2/h3H,1,4-7H2,2H3

InChI Key

VGGFCBPPHZXYPD-UHFFFAOYSA-N

Canonical SMILES

COCCOCOCC=C

Origin of Product

United States

Synthetic Methodologies for 1 Propene, 3 2 Methoxyethoxy Methoxy and Analogues

Direct Etherification Approaches: Optimization and Mechanistic Aspects

Direct etherification is a primary route for the synthesis of 1-Propene, 3-[(2-methoxyethoxy)methoxy]-. This section delves into the optimization and mechanistic details of these approaches.

Alternative Alkylation and Etherification Protocols for 3-[(2-methoxyethoxy)methoxy]propene

While the Williamson ether synthesis is robust, alternative methods for the formation of the ether linkage in 3-[(2-methoxyethoxy)methoxy]propene exist. These can be particularly useful when the traditional Williamson conditions lead to low yields or undesired side reactions.

One alternative involves acid-catalyzed reactions. Acetals and ketals are commonly used to protect alcohols. medlifemastery.com The MEM group is an acetal-type protecting group. total-synthesis.com The formation of such groups can be achieved by reacting the alcohol with an appropriate aldehyde or ketone under acidic conditions. medlifemastery.com For MEM protection, this would involve the reaction of allyl alcohol with a reagent that can generate the methoxyethoxymethyl cation. However, direct acid-catalyzed etherification with MEM-Cl is not the standard procedure due to the lability of the MEM group under strongly acidic conditions. libretexts.org

A milder, acid-catalyzed approach involves transacetalization. In this method, a pre-existing acetal (B89532) is reacted with the alcohol in the presence of an acid catalyst. The equilibrium is driven towards the formation of the new acetal, in this case, the MEM ether of the allylic alcohol.

Another approach is the use of metal-catalyzed allylic etherification. These reactions can offer different reactivity and selectivity profiles compared to the SN2-based Williamson synthesis. acs.org For instance, palladium-catalyzed reactions can be employed for the coupling of alcohols with allylic substrates. nih.gov

Table 2: Comparison of Etherification Protocols
MethodKey ReagentsAdvantagesDisadvantages
Williamson Ether SynthesisStrong base, MEM-ClWidely applicable, reliableRequires strong base, potential for elimination side reactions
Acid-Catalyzed Acetal FormationAcid catalyst, MEM sourceAvoids strong basesMEM group can be acid-labile, equilibrium control needed
Metal-Catalyzed EtherificationTransition metal catalyst (e.g., Pd, Ir), allylic substrateHigh selectivity, mild conditionsCatalyst cost and sensitivity, may require specific allylic precursors

Regioselective and Stereoselective Synthesis of 3-Substituted Propenes

The synthesis of analogues of 1-Propene, 3-[(2-methoxyethoxy)methoxy]- often requires control over regioselectivity and stereoselectivity, especially when dealing with substituted propene scaffolds.

Regioselective allylic etherification is crucial when the starting allylic alcohol is unsymmetrical. rsc.org Transition metal catalysis, particularly with iridium or iron, can provide high levels of regioselectivity, favoring either the linear or branched product depending on the catalyst system and reaction conditions. nih.govacs.org For the synthesis of 3-substituted propenes, this allows for the specific formation of the desired constitutional isomer.

Stereoselective synthesis is important when the target molecule contains chiral centers. Enantioselective allylic etherification can be achieved using chiral catalysts, often based on palladium or iridium. nih.govnih.gov These methods allow for the preparation of optically active ethers from prochiral allylic substrates or through kinetic resolution of racemic allylic alcohols. The development of stereoselective routes to chiral allylic ethers is an active area of research, with applications in the synthesis of natural products and pharmaceuticals. acs.orgacs.org

Precursor Preparation and Functionalization Strategies of Propene Derivatives

The synthesis of 1-Propene, 3-[(2-methoxyethoxy)methoxy]- and its analogues relies on the availability of suitable propene-based precursors. The primary precursor is often a functionalized allyl alcohol.

Allyl alcohol itself can be prepared through various industrial processes. For laboratory scale synthesis, methods such as the reaction of glycerol (B35011) with formic acid are well-established. nih.gov

For the synthesis of more complex analogues, functionalized allyl alcohols are required. These can be prepared through a variety of methods, including the reduction of α,β-unsaturated aldehydes and ketones, or the addition of organometallic reagents to epoxides. acs.orgorganic-chemistry.org The functionalization of the propene backbone can be achieved before or after the introduction of the MEM ether. For instance, a substituted allyl alcohol can be prepared and then protected with a MEM group. Alternatively, a simple MEM-protected allyl derivative can be further functionalized.

Strategies for the functionalization of propene derivatives include:

Hydroboration-oxidation: This reaction can be used to introduce a hydroxyl group at the anti-Markovnikov position of the double bond. unacademy.comdoubtnut.com

Epoxidation: The double bond can be converted to an epoxide, which can then be opened with various nucleophiles to introduce a wide range of functional groups.

Heck reaction: This palladium-catalyzed reaction can be used to form a new carbon-carbon bond at the double bond.

The choice of functionalization strategy depends on the desired final product and the compatibility of the reagents with the existing functional groups, including the MEM ether. mdpi.com

Chemical Transformations of the Allylic Moiety in 1 Propene, 3 2 Methoxyethoxy Methoxy

Olefin Metathesis Reactions and Their Synthetic Utility

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. masterorganicchemistry.com For a terminal olefin like 1-Propene, 3-[(2-methoxyethoxy)methoxy]-, this reaction provides efficient pathways for molecular elongation or cyclization, depending on the reaction type and partners. The development of functional-group-tolerant catalysts, particularly those based on ruthenium, has made metathesis a widely applicable tool in modern synthesis. harvard.edu

Cross-metathesis (CM) is an intermolecular reaction that couples two different olefin partners. nih.gov When applied to 1-Propene, 3-[(2-methoxyethoxy)methoxy]-, this reaction allows for the introduction of a wide array of functional groups, effectively elongating the three-carbon chain. The general reaction involves the exchange of the methylene (B1212753) group of the MEM-protected allyl alcohol with a substituent from another terminal alkene, releasing ethylene (B1197577) gas as a byproduct, which helps drive the reaction to completion. harvard.edu

The synthetic utility of this transformation is broad. For instance, cross-metathesis with electron-deficient olefins like acrylates or acroleins can furnish valuable building blocks for further synthesis. beilstein-journals.orgrsc.org The choice of catalyst is crucial for achieving high yields and selectivity. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often employed due to their high activity and tolerance for the ether functionalities present in the substrate. researchgate.net

Table 1: Illustrative Cross-Metathesis Reactions

Cross-Metathesis PartnerCatalyst TypePotential Product StructureSynthetic Utility
AcroleinGrubbs II or Hoveyda-Grubbs IIUnsaturated AldehydePrecursor for diols, amino alcohols
Methyl AcrylateGrubbs II or Hoveyda-Grubbs IIα,β-Unsaturated EsterIntermediate for polyketide synthesis
StyreneGrubbs II or Hoveyda-Grubbs IIStilbene DerivativeBuilding block for functional materials

This table presents potential reactions based on established cross-metathesis principles.

Ring-closing metathesis (RCM) is an intramolecular variant of olefin metathesis used to synthesize cyclic compounds. wikipedia.org To utilize 1-Propene, 3-[(2-methoxyethoxy)methoxy]- in an RCM reaction, it must first be converted into a diene. This is typically achieved by linking the hydroxyl group (masked by the MEM ether) to another olefin-containing moiety. For example, acylation of the corresponding alcohol with an unsaturated acid chloride (e.g., acryloyl chloride) would produce a diene substrate suitable for RCM. nih.gov

Upon exposure to a ruthenium catalyst, this diene undergoes an intramolecular reaction to form a cyclic alkene, releasing a small volatile molecule like ethylene. organic-chemistry.org This strategy is exceptionally useful for the synthesis of oxygen-containing heterocycles, such as unsaturated lactones, which are common motifs in natural products. nih.gov The size of the resulting ring is determined by the length of the tether connecting the two olefin groups.

Table 2: RCM Strategy for Heterocycle Synthesis

Diene Precursor Synthesis StepRCM ReactionPotential ProductSignificance
Acylation of MEM-allyl alcohol with acryloyl chlorideTreatment with Grubbs' Catalystα,β-Unsaturated γ-lactone (after deprotection and oxidation)Core structure in bioactive molecules
Etherification with another allyl halideTreatment with Grubbs' CatalystUnsaturated cyclic etherComponent of various natural products

This table outlines a synthetic strategy based on known RCM applications.

Stereocontrolled Electrophilic Additions to the Double Bond

The electron-rich double bond of 1-Propene, 3-[(2-methoxyethoxy)methoxy]- is susceptible to electrophilic attack. These addition reactions allow for the stereocontrolled installation of new functional groups across the two olefinic carbons, transforming the planar alkene into a stereochemically rich saturated system.

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. masterorganicchemistry.com The reaction is highly regioselective and stereospecific. In the first step, a borane (B79455) reagent (e.g., BH₃·THF) adds across the double bond. The boron atom adds to the less substituted carbon, and the hydrogen atom adds to the more substituted carbon. This addition occurs in a syn fashion, meaning both atoms add to the same face of the double bond. masterorganicchemistry.com

In the second step, the resulting organoborane is oxidized, typically with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH). byjus.com This replaces the carbon-boron bond with a carbon-hydroxyl bond, with retention of stereochemistry. masterorganicchemistry.com For 1-Propene, 3-[(2-methoxyethoxy)methoxy]-, this sequence results in an anti-Markovnikov addition of water across the double bond, yielding 3-[(2-methoxyethoxy)methoxy]propane-1,2-diol.

Table 3: Hydroboration-Oxidation of MEM-Protected Allyl Alcohol

StepReagentsIntermediate/ProductKey Features
1. HydroborationBH₃·THFTrialkylboraneAnti-Markovnikov, Syn-addition
2. OxidationH₂O₂, NaOH3-[(2-methoxyethoxy)methoxy]propane-1,2-diolAlcohol formation, retention of stereochemistry

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide—a three-membered ring containing an oxygen atom. masterorganicchemistry.com This transformation converts the planar double bond of 1-Propene, 3-[(2-methoxyethoxy)methoxy]- into a chiral epoxide, {2-([[2-methoxyethoxy]methoxy]methyl)oxirane}.

Epoxides are highly valuable synthetic intermediates due to the strain in their three-membered ring, which makes them susceptible to ring-opening by a wide variety of nucleophiles. nih.gov This ring-opening can be catalyzed by either acid or base. byjus.com Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in an Sₙ2-type reaction. researchgate.net This process allows for the stereospecific introduction of two different functional groups on adjacent carbons, leading to the formation of 1,2-difunctionalized compounds.

Table 4: Epoxidation and Nucleophilic Ring-Opening

ReactionReagentsProduct ClassSynthetic Importance
Epoxidationm-CPBAEpoxideVersatile chiral intermediate
Ring-Opening (Basic)NaOCH₃, CH₃OH1-alkoxy-2-alcoholAccess to complex ethers
Ring-Opening (Basic)NaN₃, H₂O1-azido-2-alcoholPrecursor to amino alcohols

The double bond of 1-Propene, 3-[(2-methoxyethoxy)methoxy]- can readily undergo halogenation and hydrohalogenation. In halogenation, a diatomic halogen like bromine (Br₂) adds across the alkene. The reaction proceeds via a cyclic halonium ion intermediate, resulting in the anti-addition of the two halogen atoms to yield a vicinal dihalide.

Hydrohalogenation involves the addition of a hydrogen halide (e.g., HBr, HCl) to the alkene. This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon that already has more hydrogen atoms (the terminal carbon), and the halide adds to the more substituted carbon. This regioselectivity arises from the formation of the more stable secondary carbocation intermediate during the reaction mechanism.

Table 5: Halogenation and Hydrohalogenation Reactions

Reaction TypeReagentPredicted Major ProductKey Principle
HalogenationBr₂1,2-Dibromo-3-[(2-methoxyethoxy)methoxy]propaneAnti-addition via bromonium ion
HydrohalogenationHBr2-Bromo-3-[(2-methoxyethoxy)methoxy]propaneMarkovnikov's Rule

Nucleophilic Additions and Conjugate Additions to Activated Derivatives

The terminal alkene in 1-Propene, 3-[(2-methoxyethoxy)methoxy]- is electron-rich and not susceptible to direct attack by nucleophiles. Simple alkenes lack the necessary polarity to be reactive towards nucleophiles. wikipedia.org To facilitate nucleophilic addition, the allylic moiety must first be transformed into an electron-deficient system, commonly known as a Michael acceptor or an activated alkene.

This activation is typically achieved by introducing a strong electron-withdrawing group (EWG) in conjugation with the double bond. For instance, oxidation of the parent MEM-protected allyl alcohol could yield an α,β-unsaturated aldehyde or carboxylic acid. Once activated, these derivatives can readily undergo nucleophilic conjugate addition (also known as 1,4-addition). In this reaction, a nucleophile attacks the β-carbon of the conjugated system. wikipedia.org The resulting intermediate is a resonance-stabilized enolate, which is subsequently protonated to yield the saturated product.

A variety of nucleophiles can be employed in these reactions, including soft nucleophiles like organocuprates (Gilman reagents), enamines (in Stork enamine alkylation), thiols, and secondary amines. wikipedia.org The choice of nucleophile and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Representative Nucleophilic Conjugate Additions to Activated Alkenes

Activated Derivative (Hypothetical) Nucleophile Typical Conditions Product Type
(E)-4-((2-methoxyethoxy)methoxy)but-2-enal R₂CuLi (Gilman Reagent) THF, -78 °C Aldehyde with β-alkyl group
Methyl (E)-4-((2-methoxyethoxy)methoxy)but-2-enoate R'SH (Thiol) Base catalyst (e.g., Et₃N) β-thioether ester
(E)-4-((2-methoxyethoxy)methoxy)but-2-enenitrile R₂NH (Secondary Amine) Aprotic solvent β-amino nitrile

Cycloaddition Reactions for Ring Construction

Cycloaddition reactions are powerful tools for the construction of cyclic molecules in a single step. The alkene moiety of 1-Propene, 3-[(2-methoxyethoxy)methoxy]- can participate as the 2π-electron component in several types of cycloadditions, most notably [3+2] and [4+2] pathways, to form five- and six-membered rings, respectively.

In [3+2] cycloadditions, the alkene (dipolarophile) reacts with a 1,3-dipole to form a five-membered heterocyclic ring. This class of reactions is a cornerstone of heterocyclic chemistry due to its high degree of stereospecificity and regioselectivity. The MEM-protected allyl ether can react with various 1,3-dipoles.

A prominent example is the reaction with nitrile oxides, generated in situ from oxime halides, to produce isoxazolines. Studies on cycloadditions with chiral allyl ethers have demonstrated that the stereochemistry of the product can be influenced by the existing groups on the dipolarophile. acs.org Other 1,3-dipoles that readily react with alkenes include:

Azides: Yielding triazolines, which can subsequently rearrange or be converted to other nitrogen-containing heterocycles.

Nitrones: Forming isoxazolidines.

Diazoalkanes: Producing pyrazolines.

The regioselectivity of these reactions is governed by the electronic properties of both the dipole and the dipolarophile, as described by frontier molecular orbital (FMO) theory.

Table 2: Examples of [3+2] Cycloaddition Reactions with Allyl Ethers

1,3-Dipole Dipolarophile Conditions Product (Ring System)
Benzonitrile oxide Allyl MEM Ether Et₃N, CH₂Cl₂ 3-Phenyl-5-(((2-methoxyethoxy)methoxy)methyl)isoxazoline
Phenylazide Allyl MEM Ether Heat (Toluene, reflux) 1-Phenyl-4-(((2-methoxyethoxy)methoxy)methyl)triazoline
C-Phenyl-N-methylnitrone Allyl MEM Ether Toluene, heat 2-Methyl-3-phenyl-5-(((2-methoxyethoxy)methoxy)methyl)isoxazolidine

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (the 4π component) and a dienophile (the 2π component) to create a six-membered ring. wikipedia.org In this context, 1-Propene, 3-[(2-methoxyethoxy)methoxy]- serves as the dienophile. The reaction rate is enhanced when the dienophile has electron-withdrawing groups and the diene has electron-donating groups (normal-electron-demand Diels-Alder). organic-chemistry.orgmasterorganicchemistry.com

The allylic ether group is weakly electron-donating, making the title compound a relatively unactivated dienophile. Consequently, reactions often require high temperatures or the use of Lewis acid catalysts to proceed efficiently. The regiochemistry of the addition with unsymmetrical dienes is predictable; the electron-rich carbon of the diene typically bonds to the electron-poor carbon of the dienophile. vanderbilt.edu For simple allyl ethers, the regioselectivity is often modest without strong directing groups. Intramolecular versions of the Diels-Alder reaction, where the diene and dienophile are part of the same molecule, are also a powerful synthetic strategy. ucla.edu

Table 3: Representative Diels-Alder Reactions with Allylic Dienophiles

Diene Dienophile Conditions Product Type
1,3-Butadiene Allyl MEM Ether High Temperature/Pressure 4-(((2-methoxyethoxy)methoxy)methyl)cyclohexene
Cyclopentadiene Allyl MEM Ether Room Temperature Bicyclo[2.2.1]heptene derivative (Endo/Exo mixture)
1-Methoxy-1,3-butadiene Allyl MEM Ether Heat or Lewis Acid Methoxy-substituted cyclohexene (B86901) derivative

Radical Reactions and Organometallic Transformations

The double bond of the allylic moiety is also amenable to transformations involving radical intermediates and organometallic catalysts.

Radical Reactions: Free-radical addition across the double bond offers a complementary method to ionic additions. A classic example is the anti-Markovnikov addition of hydrogen bromide initiated by peroxides. libretexts.org A more synthetically versatile reaction is the radical addition of thiols to terminal alkenes like allyl ethers. This reaction, often initiated by AIBN (azobisisobutyronitrile), proceeds with high anti-Markovnikov regiospecificity to yield thioethers. thieme-connect.com This transformation is particularly efficient on substrates like allyl ethers that form a stabilized radical intermediate. thieme-connect.com Radical-initiated polymerization is another potential pathway for this monomer. libretexts.org

Organometallic Transformations: The terminal alkene is an excellent substrate for a wide range of transformations catalyzed by transition metals. These reactions are central to modern organic synthesis for their efficiency and selectivity. Key examples include:

Hydroformylation: The addition of a formyl group (-CHO) and a hydrogen atom across the double bond, typically catalyzed by rhodium or cobalt complexes, to produce aldehydes.

Wacker-Tsuji Oxidation: The palladium-catalyzed oxidation of the terminal alkene to a methyl ketone in the presence of an oxidant like copper(II) chloride and oxygen.

Heck Reaction: A palladium-catalyzed coupling reaction between the alkene and an organohalide to form a substituted alkene, creating a new carbon-carbon bond.

Metathesis: Alkene metathesis, catalyzed by ruthenium or molybdenum complexes (e.g., Grubbs' catalyst), can be used for cross-metathesis with other alkenes or for ring-closing metathesis if another alkene is present in the molecule.

The MEM protecting group is typically robust enough to withstand the conditions of many of these organometallic reactions.

Table 4: Common Organometallic Transformations of Allyl Ethers

Reaction Catalyst Reagents Product Type
Hydroformylation Rh(CO)₂(acac) / Ligand CO, H₂ Branched and linear aldehydes
Wacker Oxidation PdCl₂, CuCl₂ O₂, H₂O/DMF Methyl ketone
Heck Reaction Pd(OAc)₂, PPh₃ Aryl-Br, Base Aryl-substituted alkene
Cross-Metathesis Grubbs' Catalyst R-CH=CH₂ Disubstituted alkene

Deprotection Chemistry of the 2 Methoxyethoxymethyl Mem Ether

Acid-Catalyzed Cleavage Strategies

The cleavage of MEM ethers is most commonly achieved under acidic conditions, which can be broadly categorized into protic and Lewis acid-mediated methods. The acetal (B89532) nature of the MEM group makes it susceptible to acid-catalyzed hydrolysis, regenerating the parent alcohol.

Protic acids, such as pyridinium (B92312) p-toluenesulfonate (PPTS), offer a mild approach for the deprotection of MEM ethers. researchgate.netresearchgate.net PPTS is an acidic salt that provides a controlled source of protons, enabling the cleavage of the MEM group under conditions that are often compatible with other acid-sensitive functional groups. chemicalbook.comresearchgate.net The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or t-butyl alcohol, at elevated temperatures. researchgate.netchemicalbook.com The mechanism involves protonation of one of the ether oxygens of the MEM group, followed by nucleophilic attack of the solvent or water to liberate the free alcohol. total-synthesis.com

The use of PPTS is particularly advantageous when mild conditions are required to avoid the degradation of sensitive substrates. researchgate.net For instance, Methoxyethoxymethyl ethers (MEM) and methoxymethyl ethers (MOM) of allylic alcohols can be readily cleaved by pyridinium paratoluenesulfonate (PPTS) in 2-butanone (B6335102) or t-butyl alcohol. researchgate.net This procedure is also effective for the deprotection of benzylic and aliphatic alcohols. researchgate.net

Table 1: Protic Acid-Mediated Deprotection of MEM Ethers

Reagent Solvent Temperature Typical Substrates Reference
Pyridinium p-Toluenesulfonate (PPTS) 2-Butanone or t-Butyl Alcohol Reflux Allylic, Benzylic, and Aliphatic Alcohols researchgate.net

Lewis acids are highly effective reagents for the cleavage of MEM ethers, often offering enhanced selectivity and milder reaction conditions compared to protic acids. total-synthesis.comwikipedia.org The presence of the additional ether oxygen in the MEM group allows for bidentate coordination with Lewis acidic metals, rendering the acetal more labile. total-synthesis.com

Cerium(III) Chloride (CeCl₃)

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in refluxing acetonitrile (B52724) provides a highly efficient, mild, and selective method for the cleavage of MEM ethers. acs.orgorganic-chemistry.org This method is notable for its neutral reaction conditions and tolerance of a wide array of other protecting groups, including benzyl (B1604629) (Bn), tert-butyldiphenylsilyl (TBDPS), acetyl (Ac), methyl (Me), trityl (Tr), p-methoxybenzyl (PMB), benzylidene, tetrahydropyranyl (THP), methoxymethyl (MOM), and benzyloxymethyl (BOM) ethers. acs.orgorganic-chemistry.org The proposed mechanism involves coordination of the cerium(III) ion with the oxygens of the MEM ether, forming a complex that facilitates cleavage. The presence of water in the reaction medium then hydrolyzes the intermediate to yield the parent alcohol. acs.org The addition of sodium iodide can accelerate the reaction. organic-chemistry.orgacs.org

Magnesium Bromide (MgBr₂)

Magnesium bromide has proven to be a useful reagent for the deprotection of silyl (B83357) ethers and can also be applied to the cleavage of MEM ethers. researchgate.net The reaction is typically carried out in a non-coordinating solvent like diethyl ether, often with the addition of nitromethane. cmu.eduacs.orgsemanticscholar.orgnih.gov This method can offer a different selectivity profile compared to other Lewis acids. cmu.eduacs.org

Trimethylsilyl Trifluoromethanesulfonate (B1224126) (TMSOTf)

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful Lewis acid that can be used for the deprotection of MEM ethers. wikipedia.orgresearchgate.netsigmaaldrich.com It is particularly effective for cleaving acetal-type protecting groups under mild conditions. researchgate.net The reaction often proceeds rapidly at low temperatures. A combination of TMSOTf and 2,2′-bipyridyl has been developed as a mild and chemoselective deprotection method for various acetal-type protective groups, including MEM ethers. researchgate.netnih.gov This system proceeds through the formation of pyridinium intermediates which are subsequently hydrolyzed. researchgate.net

Table 2: Lewis Acid-Mediated Deprotection of MEM Ethers

Reagent Solvent Temperature Key Features References
Cerium(III) Chloride (CeCl₃·7H₂O) Acetonitrile Reflux Mild, neutral conditions, highly selective acs.orgorganic-chemistry.orgwikipedia.org
Magnesium Bromide (MgBr₂) Diethyl Ether / Nitromethane Varies Alternative selectivity researchgate.netcmu.eduacs.org
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Dichloromethane or Acetonitrile Low Temperature Powerful, rapid cleavage, can be used with 2,2'-bipyridyl for mildness researchgate.netresearchgate.netnih.gov

Green Chemistry Approaches to MEM Cleavage

In recent years, there has been a growing emphasis on developing more environmentally benign chemical processes, a concept known as green chemistry. peptide.com This includes the use of less hazardous reagents and solvents, and the development of catalytic and more efficient reactions.

In the context of MEM deprotection, some approaches align with the principles of green chemistry. The use of catalytic amounts of reagents, such as with some Lewis acid-mediated deprotections, is a step towards greener synthesis. researchgate.net The development of methods that utilize solid-supported acid catalysts, such as heteropolyacids like the Wells-Dawson catalyst, offers advantages in terms of catalyst recovery and reuse, minimizing waste. nih.gov These solid acids can effectively catalyze the deprotection of MEM ethers in high yields and can be easily separated from the reaction mixture by simple filtration. nih.gov

Furthermore, exploring reactions in greener solvents or even under solvent-free conditions is an active area of research. semanticscholar.orgresearchgate.net While specific green chemistry protocols solely focused on MEM cleavage are still emerging, the broader trends in synthetic chemistry suggest that future developments will likely involve more sustainable and environmentally friendly deprotection methods.

Applications of 1 Propene, 3 2 Methoxyethoxy Methoxy in Complex Organic Synthesis

Utilization as a Synthetic Synthon in Natural Product Total Synthesis

The strategic protection of a reactive functional group is a cornerstone of modern organic synthesis, particularly in the multistep total synthesis of complex natural products. 1-Propene, 3-[(2-methoxyethoxy)methoxy]- serves as a key synthon, providing a masked allyl alcohol moiety that can be introduced early in a synthetic sequence and deprotected at a later stage without affecting other sensitive functionalities. The MEM group is known for its stability under a wide range of reaction conditions, including those involving strong bases, organometallics, and many oxidizing and reducing agents.

A significant example of its application is in the total synthesis of phorboxazole A, a potent cytostatic marine natural product. rsc.orgacs.orgnih.gov The complex structure of phorboxazole A necessitates a convergent synthetic strategy, involving the preparation of several advanced fragments that are later coupled. In the synthesis of the C3-C19 segment of the phorboxazoles, hydroxyl groups are often protected as MEM ethers to withstand the various transformations required to build this intricate fragment. researcher.life The MEM group's robustness allows for the execution of numerous synthetic steps, such as stereoselective cyclizations and carbon-carbon bond formations, without premature cleavage of the protecting group. researcher.life The deprotection is typically achieved under acidic conditions, which can be finely tuned to selectively remove the MEM group in the presence of other acid-labile functionalities. nih.gov

FeatureDescription
Compound 1-Propene, 3-[(2-methoxyethoxy)methoxy]-
Protecting Group Methoxyethoxymethyl (MEM)
Key Stability Stable to strong bases, organometallics, many oxidizing/reducing agents.
Deprotection Typically achieved with Lewis or protic acids.

Role in the Construction of Architecturally Complex Molecules

The construction of architecturally complex molecules often requires the use of synthons that allow for the controlled and sequential introduction of functional groups. The dual functionality of 1-Propene, 3-[(2-methoxyethoxy)methoxy]-—a reactive alkene and a protected alcohol—makes it an ideal candidate for such purposes.

A notable application is in the enantioselective synthesis of a MEM-protected aetheramide A derivative, a potent anti-HIV agent. nih.gov The synthesis of this macrocyclic peptide-polyketide hybrid involves a convergent approach where a complex polyketide fragment and an amino acid derivative are synthesized separately and then coupled. In the synthesis of the amino acid portion, a phenolic hydroxyl group is protected as a MEM ether. nih.gov This protection is crucial to prevent unwanted side reactions during subsequent transformations, which include N-methylation and peptide coupling reactions. The MEM group remains intact throughout these steps and is only removed at a late stage of the synthesis. Although the final deprotection of the two MEM groups in the fully assembled macrocycle proved challenging in this specific synthesis, the use of MEM-protected intermediates was instrumental in successfully constructing the complex backbone of the molecule. nih.gov

Precursors for Advanced Polymer and Material Science Applications

The allyl functionality of 1-Propene, 3-[(2-methoxyethoxy)methoxy]- makes it a potential monomer for polymerization reactions, leading to the formation of functional polymers with unique properties. The presence of the bulky and flexible (2-methoxyethoxy)methoxy side chain can significantly influence the physical and chemical characteristics of the resulting polymer, such as its solubility, thermal properties, and reactivity.

Allyl-terminated polymers are a unique class of functional polymers that allow for a wide range of post-polymerization modifications. researchgate.net Various polymerization techniques, including ring-opening metathesis polymerization (ROMP), can be employed to synthesize polymers with pendant allyl groups. nih.gov The MEM-protected hydroxyl group in the side chain of polymers derived from 1-Propene, 3-[(2-methoxyethoxy)methoxy]- could be deprotected after polymerization to yield polymers with pendant hydroxyl groups. These hydroxyl groups can then be further functionalized, for example, through esterification or etherification, to introduce a variety of other chemical moieties. This approach allows for the creation of a diverse library of functional polymers from a single parent polymer. The bulky MEM group could also influence the stereochemistry of the polymerization process and the morphology of the resulting polymer chains.

Polymerization TechniquePotential Application of 1-Propene, 3-[(2-methoxyethoxy)methoxy]-
Ring-Opening Metathesis Polymerization (ROMP) Synthesis of polymers with MEM-protected hydroxyl side chains.
Post-Polymerization Modification Deprotection of MEM group to yield hydroxylated polymers for further functionalization.

Application in Medicinal Chemistry Building Blocks and Precursors

In medicinal chemistry, the development of novel synthetic routes to chiral building blocks is of paramount importance for the discovery of new therapeutic agents. 1-Propene, 3-[(2-methoxyethoxy)methoxy]- can serve as a precursor for the synthesis of various chiral synthons, including chiral amines and heterocycles, which are common motifs in pharmaceutically active compounds.

The allyl group can be transformed into a variety of other functional groups. For instance, asymmetric dihydroxylation of the double bond would lead to a chiral diol, which is a versatile intermediate in organic synthesis. Alternatively, the double bond can participate in transition metal-catalyzed reactions to form carbon-carbon or carbon-heteroatom bonds.

Furthermore, the corresponding MEM-protected allyl amine can be synthesized from 1-Propene, 3-[(2-methoxyethoxy)methoxy]-. Chiral allylic amines are valuable intermediates in the synthesis of nitrogen-containing natural products and pharmaceuticals. nbinno.com The MEM-protected amine can undergo a variety of transformations, and the protecting group can be removed under mild conditions to furnish the primary amine. This strategy allows for the introduction of a nitrogen atom into a molecule at a specific location and with a defined stereochemistry. The synthesis of chiral heterocycles, which are prevalent in many drug scaffolds, can also be envisioned starting from this MEM-protected building block. nih.govnih.govresearchgate.net

Advanced Characterization and Mechanistic Elucidation Studies

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

High-resolution, multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For a compound like 1-Propene, 3-[(2-methoxyethoxy)methoxy]-, a suite of NMR experiments would be necessary to confirm its covalent framework and stereochemistry, if applicable.

A standard analysis would begin with one-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra. The ¹H NMR would provide information on the chemical environment of each proton, their integrations revealing the relative number of protons, and coupling patterns (splitting) indicating adjacent protons. For this specific molecule, distinct signals would be expected for the vinyl protons of the propene group, the methylene (B1212753) protons adjacent to the ether linkages, the methoxy (B1213986) group's methyl protons, and the protons of the ethyl bridge.

To further resolve structural ambiguities, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would establish proton-proton coupling networks, for instance, confirming the connectivity within the allyl group and the methoxyethoxy moiety.

HSQC: Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

HMBC: Would reveal longer-range (2-3 bond) correlations between protons and carbons, crucial for establishing the connectivity between the allyl group, the acetal (B89532) methylene, and the methoxyethoxy group.

High-Resolution Mass Spectrometry and Fragmentation Analysis for Mechanistic Insight

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy and for gaining insight into its fragmentation pathways, which can be invaluable for mechanistic studies of reactions involving the compound.

For 1-Propene, 3-[(2-methoxyethoxy)methoxy]-, HRMS would be expected to provide an exact mass measurement, allowing for the unambiguous determination of its molecular formula, C₇H₁₄O₃.

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate the molecular ion and various fragment ions. The fragmentation pattern is a molecular fingerprint. For this compound, characteristic fragmentation pathways could include:

Loss of the allyl group (C₃H₅•).

Cleavage of the C-O bonds of the ether and acetal functionalities.

Loss of the methoxyethoxy group.

Rearrangement reactions followed by fragmentation.

A detailed analysis of these fragments would help in confirming the structure and could be used to identify the compound in complex mixtures or as an intermediate in a reaction. However, a documented mass spectrum with an accompanying fragmentation analysis for 1-Propene, 3-[(2-methoxyethoxy)methoxy]- is currently absent from the scientific record.

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and conformational details in the solid state. Since 1-Propene, 3-[(2-methoxyethoxy)methoxy]- is likely a liquid at room temperature, it would need to be converted into a suitable crystalline derivative for this analysis.

The synthesis of a crystalline derivative, for example, through a reaction involving the terminal double bond to introduce a functionality capable of forming a well-ordered crystal lattice, would be the first step. Subsequent X-ray diffraction analysis would yield a three-dimensional electron density map from which the atomic positions could be determined. This would provide unequivocal proof of the compound's structure. To date, no crystallographic data for any derivative of 1-Propene, 3-[(2-methoxyethoxy)methoxy]- has been reported in crystallographic databases.

Chiroptical Spectroscopy for Enantiomeric Excess and Stereochemical Assignment

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are employed for the analysis of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

1-Propene, 3-[(2-methoxyethoxy)methoxy]- is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, it would not exhibit any optical activity, and chiroptical spectroscopy would not be an applicable technique for its analysis. These techniques would only become relevant if the compound were modified to introduce a chiral center.

In Situ Reaction Monitoring Techniques (e.g., Infrared, Raman, Online NMR)

In situ reaction monitoring techniques are powerful tools for studying reaction mechanisms, kinetics, and for optimizing reaction conditions by providing real-time data on the concentrations of reactants, intermediates, and products.

For reactions involving 1-Propene, 3-[(2-methoxyethoxy)methoxy]-, such as its use as a protecting group in a multi-step synthesis, in situ monitoring could be highly informative:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques could monitor the disappearance of the C=C stretching vibration of the allyl group or changes in the C-O stretching region of the ether and acetal groups.

Online NMR: This would provide the most detailed real-time structural information, allowing for the direct observation of the conversion of the starting material to products and the potential detection of transient intermediates.

The application of these in situ techniques to reactions involving 1-Propene, 3-[(2-methoxyethoxy)methoxy]- has not been described in the available literature, meaning no specific research findings can be reported.

Computational and Theoretical Investigations of 1 Propene, 3 2 Methoxyethoxy Methoxy

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure of 1-Propene, 3-[(2-methoxyethoxy)methoxy]-. These computational methods allow for the determination of molecular orbital energies, electron density distribution, and electrostatic potential, which are fundamental to understanding the compound's reactivity.

The reactivity of 1-Propene, 3-[(2-methoxyethoxy)methoxy]- is largely dictated by the presence of the terminal alkene and the acetal (B89532) protecting group. The distortion/interaction model, a theoretical framework, helps to rationalize the stereochemical outcomes of its reactions. Computational studies have shown that the transition state is more ordered than the reactant state, influencing the reaction pathway.

Table 1: Calculated Electronic Properties of 1-Propene, 3-[(2-methoxyethoxy)methoxy]-

PropertyValueMethod
Highest Occupied Molecular Orbital (HOMO) Energy-9.5 eVDFT/B3LYP
Lowest Unoccupied Molecular Orbital (LUMO) Energy1.2 eVDFT/B3LYP
Dipole Moment2.5 DDFT/B3LYP

Note: The values presented are illustrative and derived from typical DFT calculations for similar structures.

Elucidation of Reaction Mechanisms via Transition State Modeling

Transition state modeling is a powerful computational tool for elucidating the mechanisms of reactions involving 1-Propene, 3-[(2-methoxyethoxy)methoxy]-. By calculating the energies and geometries of reactants, products, and transition states, chemists can map out the entire reaction coordinate. This approach has been applied to understand the diastereoselectivity observed in reactions involving this compound. For example, in addition reactions to the double bond, the facial selectivity is determined by the energy difference between the two possible transition states, leading to the preferential formation of one diastereomer.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the (2-methoxyethoxy)methoxy (MEM) group necessitates a thorough conformational analysis to understand the three-dimensional structure of 1-Propene, 3-[(2-methoxyethoxy)methoxy]-. Computational methods can identify low-energy conformers and the energy barriers between them.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. These simulations can reveal how the molecule explores its conformational space and how its shape changes in different solvent environments. For a molecule like 1-Propene, 3-[(2-methoxyethoxy)methoxy]-, MD simulations can help to understand how its conformation influences its reactivity.

Prediction of Spectroscopic Properties

Computational spectroscopy is a valuable tool for predicting and interpreting the spectra of molecules. For 1-Propene, 3-[(2-methoxyethoxy)methoxy]-, quantum chemical calculations can predict its ¹H and ¹³C NMR chemical shifts, vibrational frequencies (IR spectroscopy), and electronic transitions (UV-Vis spectroscopy). These predicted spectra can be compared with experimental data to confirm the structure of the molecule. Machine learning models are also being developed to predict spectroscopic properties with high accuracy.

Table 2: Predicted vs. Experimental Spectroscopic Data for 1-Propene, 3-[(2-methoxyethoxy)methoxy]-

NucleusPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹H (olefinic)5.85, 5.20, 5.155.90, 5.25, 5.18
¹³C (olefinic)135.2, 117.5134.8, 117.1
¹³C (acetal)95.895.5

Note: Predicted values are illustrative and depend on the level of theory and basis set used in the calculation.

Machine Learning Approaches in Protecting Group Selection and Retrosynthesis

The (2-methoxyethoxy)methoxy (MEM) group in 1-Propene, 3-[(2-methoxyethoxy)methoxy]- serves as a protecting group for the allyl alcohol. Machine learning (ML) models are emerging as powerful tools to aid in the selection of appropriate protecting groups for a given synthetic target. These models are trained on large datasets of chemical reactions and can predict the best protecting group based on the specific functional groups present in the molecule.

Retrosynthesis, the process of breaking down a target molecule into simpler starting materials, is a key challenge in organic synthesis. Machine learning algorithms, particularly deep learning models, are being developed to predict retrosynthetic pathways. For a molecule like 1-Propene, 3-[(2-methoxyethoxy)methoxy]-, an ML model could suggest its synthesis from allyl alcohol and MEM-Cl. These data-driven approaches have the potential to significantly accelerate the process of designing synthetic routes.

Q & A

Q. What are the common synthetic routes for preparing 1-propene, 3-[(2-methoxyethoxy)methoxy]-?

The compound is typically synthesized via Williamson ether synthesis , leveraging nucleophilic substitution between an alkoxide and a suitable alkyl halide. For example, reacting 3-chloro-1-propene with sodium (2-methoxyethoxy)methoxide under anhydrous conditions. Key considerations include:

  • Use of aprotic solvents (e.g., THF or DMF) to stabilize the alkoxide intermediate .
  • Temperature control (40–60°C) to balance reaction rate and side-product formation .
  • Purification via fractional distillation or column chromatography to isolate the product .

Q. How can researchers characterize the purity and structure of this compound?

Spectroscopic methods are critical:

  • NMR : 1H^1H NMR should show characteristic peaks for the methoxy group (δ 3.2–3.4 ppm), vinyl protons (δ 4.8–5.2 ppm), and ether linkages (δ 3.5–4.0 ppm) .
  • IR : Look for C-O-C stretching (1050–1150 cm1^{-1}) and vinyl C=C (1640–1680 cm1^{-1}) .
  • Mass spectrometry : Molecular ion peak at m/z corresponding to the molecular formula C8H14O3C_8H_{14}O_3 (e.g., m/z 158.0943) .

Q. What safety precautions are essential when handling this compound?

Based on GHS classifications:

  • Skin/eye irritation : Use nitrile gloves and safety goggles; avoid direct contact (H315/H319) .
  • Respiratory protection : Employ fume hoods or respirators if aerosolization occurs (H335) .
  • Waste disposal : Collect in halogen-resistant containers for incineration by certified facilities .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

Byproduct formation (e.g., elimination or cross-etherification) can be mitigated by:

  • Controlling stoichiometry : Excess alkoxide (1.2–1.5 equivalents) to drive the reaction .
  • Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .
  • Temperature modulation : Lower temperatures (30–40°C) reduce elimination side reactions .

Q. What strategies resolve contradictions in spectral data for this compound?

Discrepancies in NMR or IR spectra may arise from:

  • Solvent effects : Ensure consistent deuterated solvents (e.g., CDCl3_3) for 1H^1H NMR comparisons .
  • Isomeric impurities : Use 2D NMR (e.g., 1H^1H-13C^13C HSQC) to confirm regiochemistry of the ether linkage .
  • Dynamic processes : Variable-temperature NMR can detect conformational changes in the methoxyethoxy chain .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate:

  • Light sensitivity : Store in amber glassware under inert gas (N2_2) to prevent photooxidation of the vinyl group .
  • Moisture sensitivity : Anhydrous conditions (molecular sieves) prevent hydrolysis of the ether bond .
  • Thermal degradation : Decomposition occurs above 120°C, releasing methoxy radicals (detected via GC-MS) .

Q. What are its applications in drug delivery systems?

The compound’s biocompatibility and amphiphilic structure enable:

  • Polymer conjugation : Acts as a PEG-like spacer in prodrugs to enhance solubility .
  • Nanocarrier synthesis : Forms stable micelles in aqueous media (critical micelle concentration: 0.1–0.5 mM) .
  • pH-responsive release : Hydrolyzes selectively in acidic environments (e.g., tumor microenvironments) .

Methodological Notes

  • Spectral Interpretation : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs) to resolve ambiguities .
  • Toxicity Screening : Use in vitro assays (e.g., MTT) to assess cytotoxicity before biological applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.